molecular formula C18H23N5O6 B14231229 L-Seryl-L-tryptophylglycylglycine CAS No. 824953-17-5

L-Seryl-L-tryptophylglycylglycine

Cat. No.: B14231229
CAS No.: 824953-17-5
M. Wt: 405.4 g/mol
InChI Key: RHFKMKIWKWTQOV-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Seryl-L-tryptophylglycylglycine is a peptide compound with the molecular formula C₁₈H₂₃N₅O₆. It consists of a sequence of amino acids: serine, tryptophan, and two glycine residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Seryl-L-tryptophylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process typically involves the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or mixed anhydrides.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the solid support.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the solid support and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production and the specific requirements of the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tryptophylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .

Scientific Research Applications

L-Seryl-L-tryptophylglycylglycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Seryl-L-tryptophylglycylglycine involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-tryptophylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

824953-17-5

Molecular Formula

C18H23N5O6

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H23N5O6/c19-12(9-24)17(28)23-14(18(29)22-7-15(25)21-8-16(26)27)5-10-6-20-13-4-2-1-3-11(10)13/h1-4,6,12,14,20,24H,5,7-9,19H2,(H,21,25)(H,22,29)(H,23,28)(H,26,27)/t12-,14-/m0/s1

InChI Key

RHFKMKIWKWTQOV-JSGCOSHPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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